N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide is a heterocyclic compound that combines the structural motifs of pyrazolo[1,5-a]pyridine and thiophene
Mechanism of Action
Target of Action
N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known to have a high impact in medicinal chemistry . They have been identified as strategic compounds for optical applications and have shown significant inhibitory activity . .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type) .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with a variety of biological activities, such as anti-inflammatory, analgesic, antipyretic, antitumor, antiviral .
Result of Action
Pyrazolo[1,5-a]pyrimidines have shown significant inhibitory activity .
Action Environment
It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a nitrogen source and a 1,3-dipole, with the reaction being carried out under controlled temperature and solvent conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated synthesis platforms to achieve high throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares the pyrazolo[1,5-a] core but has a pyrimidine ring instead of a thiophene ring.
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar pyrazole-pyridine structure but differs in the position of the nitrogen atoms and the fused ring system.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide is unique due to the presence of both the pyrazolo[1,5-a]pyridine and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1-8H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYMBBUNRFLYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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